molecular formula C6H15NO2 B088887 3-(3-Hydroxy-propylamino)-propan-1-ol CAS No. 14002-33-6

3-(3-Hydroxy-propylamino)-propan-1-ol

Cat. No. B088887
CAS RN: 14002-33-6
M. Wt: 133.19 g/mol
InChI Key: CXMYWOCYTPKBPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 3-(3-Hydroxy-propylamino)-propan-1-ol often involves Mannich-type reactions and can utilize catalysts such as 1-hexyltriazolium methanesulfonate ionic liquid for the synthesis of related compounds. These methods allow for the creation of complex molecules with specific functional groups, contributing to the diversity of potential applications (Rajamani, Vijayakumar, Nagaraaj, & Sundaraganesan, 2020).

Molecular Structure Analysis

The molecular structure of compounds akin to 3-(3-Hydroxy-propylamino)-propan-1-ol can be elucidated using techniques like FT-IR, NMR, Mass, and HPLC. Computational studies including molecular geometry optimization and various spectroscopic simulations provide insights into the structural and electronic characteristics of these molecules (Rajamani et al., 2020).

Chemical Reactions and Properties

The chemical properties of derivatives similar to 3-(3-Hydroxy-propylamino)-propan-1-ol include their reactivity with various organic and inorganic substrates. These compounds can undergo reactions characteristic of alcohols and amines, such as esterification, alkylation, and acylation, demonstrating their versatility in chemical synthesis and modification (Rajamani et al., 2020).

Scientific Research Applications

  • Pharmaceutical Development

    3-(3-Hydroxy-propylamino)-propan-1-ol derivatives are used in the synthesis of pharmaceutical compounds such as (S)-dapoxetine, which has applications in treating premature ejaculation. This process involves enzymatic resolution and synthesis steps, emphasizing the compound's importance in pharmaceutical chemistry (Torre, Gotor‐Fernández, & Gotor, 2006).

  • Anticancer Research

    Derivatives of 3-(3-Hydroxy-propylamino)-propan-1-ol have been evaluated for their potential as anticancer agents. Studies include the synthesis of specific derivatives and testing their efficacy against various cancer cell lines, demonstrating potential applications in cancer therapy (Sharma et al., 2010).

  • Cardioselectivity Studies

    Research has focused on synthesizing and evaluating derivatives for their cardioselectivity, particularly in the context of beta-adrenoceptor blocking agents. Such studies contribute to developing more targeted and effective cardiovascular drugs (Rzeszotarski et al., 1983).

  • Antimicrobial and Antiradical Activities

    The compound's derivatives have been tested for antimicrobial and antioxidant activities, indicating its relevance in creating new antimicrobial agents (Čižmáriková et al., 2020).

  • Polymer and Dendrimer Synthesis

    The compound has been used in synthesizing poly(ether imine) dendrimers, which have applications in drug delivery and biomedicine due to their non-toxic nature (Krishna et al., 2005).

  • Coordination Chemistry and Molecular Structure

    Studies have explored the formation of Cu(II) complexes with derivatives, contributing to coordination chemistry and offering insights into molecular structures (Keypour et al., 2015).

  • Antifungal Agents

    Research has been conducted on the synthesis of derivatives with antifungal properties, potentially leading to new treatments for fungal infections (Guillon et al., 2011).

properties

IUPAC Name

3-(3-hydroxypropylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXMYWOCYTPKBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNCCCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930695
Record name 3,3'-Azanediyldi(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Hydroxy-propylamino)-propan-1-ol

CAS RN

68333-85-7, 85305-25-5, 14002-33-6
Record name Propanol, iminobis-, N-tallow alkyl derivs.
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iminodipropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085305255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanol, iminobis-, N-tallow alkyl derivs.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3'-Azanediyldi(propan-1-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40930695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanol, iminobis-, N-tallow alkyl derivs.
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.431
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-[(3-hydroxypropyl)amino]propan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
R Zhiani, SM Saadati, M Zahedifar, SM Sadeghzadeh - Catalysis Letters, 2018 - Springer
This study investigated the potential application of an efficient, easily recoverable, and reusable copper(II)-based catalyst bearing polyvinyl alcohol (PVA) immobilized on FeNi 3 /KCC-1/…
Number of citations: 32 link.springer.com
AR Sardarian, H Eslahi, M Esmaeilpour - ChemistrySelect, 2018 - Wiley Online Library
In this paper, copper(II) based catalyst bearing polyvinyl alcohol immobilized on Fe 3 O 4 @SiO 2 was synthesized and fully characterized by FT‐IR, XRD, TEM, FE‐SEM, DLS, UV‐Vis, …
L Yue, Y Pan, J Wang, L Yue, Y Luo, F Lv… - Chemistry & …, 2023 - Wiley Online Library
In recent years, numerous studies have reported on the anti‐tumor properties of artemisinin and its derivatives. However, the relationship between their artemisinin chirality and activity …
Number of citations: 1 onlinelibrary.wiley.com
AR Sardarian, H Eslahi… - Applied Organometallic …, 2019 - Wiley Online Library
A novel heterogenized organometallic catalyst was synthesized by coordinating palladium with polyvinyl alcohol‐functionalized Fe 3 O 4 @SiO 2 nanospheres. This novel catalyst was …
Number of citations: 30 onlinelibrary.wiley.com
H Eslahi, AR Sardarian… - Applied Organometallic …, 2021 - Wiley Online Library
A novel magnetic and heterogeneous palladium‐based catalyst stabilized by glucosamine‐functionalized magnetic Fe 3 O 4 @SiO 2 nanoparticle was synthesized. The strategy relies …
Number of citations: 10 onlinelibrary.wiley.com
ZH Zhao, PC Zhao, SY Chen, YX Zheng… - Angewandte …, 2023 - Wiley Online Library
Room‐temperature phosphorescence (RTP) polymers, whose emission can persist for a long period after photoexcitation, are of great importance for practical applications. Herein, …
Number of citations: 14 onlinelibrary.wiley.com
ZH Zhao, PC Zhao, Y Zhao, JL Zuo… - Advanced Functional …, 2022 - Wiley Online Library
Boron‐based adhesives have attracted considerable attention in recent years due to their strong adhesive behavior and reversible capacities. However, limited by the humidity …
Number of citations: 21 onlinelibrary.wiley.com
AAA Asgharinezhad, M Esmaeilpour, MG Afshar - 2023 - researchsquare.com
This work describes Fe 3 O 4@ SiO 2 core-shell nanoparticles functionalized with polyvinyl alcohol and its application for the removal of Cu (П) and Cd (П) ions by analytical methods …
Number of citations: 2 www.researchsquare.com
S Dutta, P Kumar, S Yadav, R Dixit… - Physical Sciences …, 2022 - degruyter.com
During recent years, magnetic separation has proven to be a highly indispensable and sustainable tool for facile separation of catalysts from the reaction medium with the aid of only an …
Number of citations: 0 www.degruyter.com
Y Rangraz, MM Heravi - Applied Organometallic Chemistry, 2023 - Wiley Online Library
The development of various methodologies for the formation of carbon‐nitrogen bonds is one of the valuable tasks in the field of organic synthesis because the final products are …
Number of citations: 3 onlinelibrary.wiley.com

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